1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride
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Overview
Description
1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H25ClN4O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various therapeutic agents due to their chemical reactivity and ability to interact with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . One common method includes the use of 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-Boc-(4-benzyl)piperazine: Used as a building block in organic synthesis.
Uniqueness: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactivity and biological interactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQXGPBIXPKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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